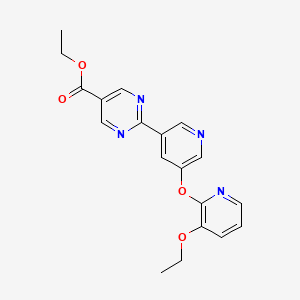

Ethyl 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15886033

Molecular Formula: C19H18N4O4

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H18N4O4 |

|---|---|

| Molecular Weight | 366.4 g/mol |

| IUPAC Name | ethyl 2-[5-(3-ethoxypyridin-2-yl)oxypyridin-3-yl]pyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C19H18N4O4/c1-3-25-16-6-5-7-21-18(16)27-15-8-13(9-20-12-15)17-22-10-14(11-23-17)19(24)26-4-2/h5-12H,3-4H2,1-2H3 |

| Standard InChI Key | VLLBCCUSLPTRES-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)OCC |

Introduction

Ethyl 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylate is a complex organic compound featuring a pyrimidine core substituted with ethoxy and pyridine groups. This heterocyclic compound is notable for its unique molecular structure and potential applications in medicinal chemistry, particularly as an inhibitor of diacylglycerol acyltransferase 2 (DGAT2), which plays a crucial role in lipid metabolism.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to enhance yield and purity . The specific synthetic routes can vary based on laboratory protocols and desired yields.

Stability

Ethyl 2-(5-(3-Ethoxypyridin)-yloxy-pyridine)-carboxylic acid derivatives generally exhibit stability under standard laboratory conditions but may be sensitive to moisture and light, necessitating proper storage conditions.

Biological Activities

Ethyl 2-(5-(3-Ethoxypyridin)-yloxy-pyridine)-carboxylic acid derivatives are primarily known for their inhibition of DGAT2, an enzyme involved in lipid synthesis pathways . By inhibiting DGAT2, these compounds can reduce triglyceride levels in cells, potentially ameliorating conditions associated with dyslipidemia and related metabolic disorders such as obesity and diabetes.

| Compound Feature | Biological Activity |

|---|---|

| DGAT2 Inhibition | Reduces triglyceride levels; therapeutic implications for metabolic disorders |

| Similar Structures | Potential anti-inflammatory and anticancer activities |

Compounds similar in structure have shown potential anti-inflammatory and anticancer activities due to their ability to modulate biological pathways beyond DGAT inhibition.

Applications in Medicinal Chemistry

Given its role as a DGAT inhibitor, Ethyl 2-(5-(3-Ethoxypyridin)-yloxy-pyride-carbonyl derivative has significant implications for treating metabolic disorders:

Therapeutic Implications

Inhibiting lipid synthesis pathways through DGAT inhibition could lead to reduced fat accumulation within cells, offering therapeutic benefits for obesity-related diseases like non-alcoholic fatty liver disease (NAFLD) .

Future Research Directions

Further research is needed to elucidate the full spectrum of interactions between this compound class and various biological targets beyond DGAT inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume